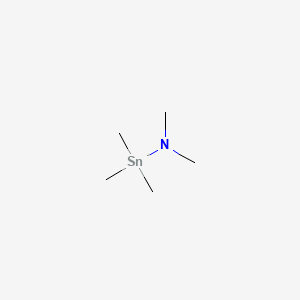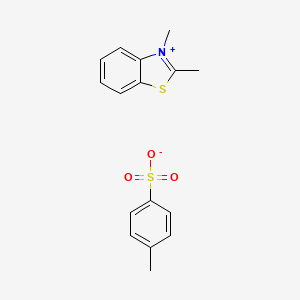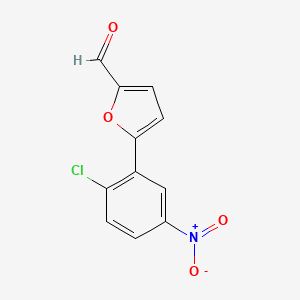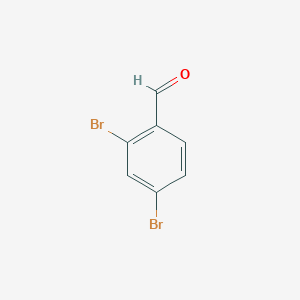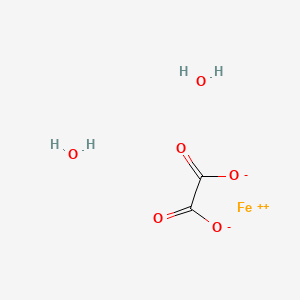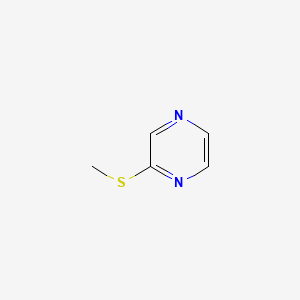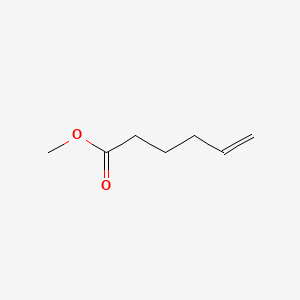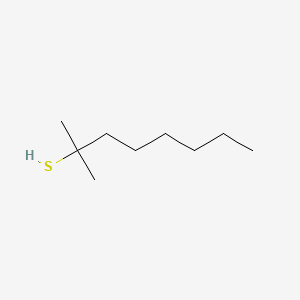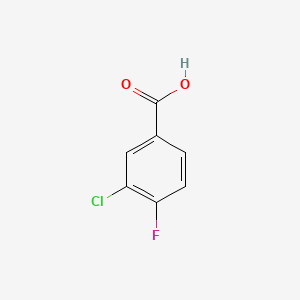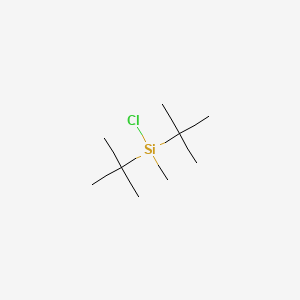
Silane, chlorobis(1,1-dimethylethyl)methyl-
Vue d'ensemble
Description
“Silane, chlorobis(1,1-dimethylethyl)methyl-” is a chemical compound with the molecular formula C6H15ClSi . It is also known by other names such as tert-Butylchlorodimethylsilane, tert-Butyldimethylchlorosilane, and tert-Butyldimethylsilyl chloride .
Molecular Structure Analysis
The molecular structure of “Silane, chlorobis(1,1-dimethylethyl)methyl-” consists of a silicon atom bonded to a chlorine atom and a methyl group, as well as two (1,1-dimethylethyl) groups . The molecular weight of this compound is 150.722 .Applications De Recherche Scientifique
Synthesis of Dendrimers
Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, diagnostics, and catalysis. Di-tert-butylmethylchlorosilane can be used in the synthesis of dendrimers, particularly zwitterionic dendrimers, which are modified with an equal number of oppositely charged groups. These dendrimers are ideal for biomedical applications due to their controlled architecture and internal cavities that allow for multivalent interactions .
Protective Group in Organic Synthesis
In organic synthesis, protecting groups are used to temporarily mask functional groups to prevent unwanted reactions. Di-tert-butylmethylchlorosilane serves as a protective agent for hydroxyl groups during synthesis processes. This is particularly useful in the synthesis of complex molecules like prostaglandins .
Material for Hypolipemics Synthesis
Di-tert-butylmethylchlorosilane is utilized as an auxiliary material in the synthesis of hypolipemic agents, such as lovastatin and simvastatin. These are medications used to lower cholesterol levels in individuals with hyperlipidemia .
Dye Manufacturing
The compound is involved in the manufacturing of dyes. Its chemical properties allow it to be used in the design and synthesis of dyes with specific characteristics for various applications .
Catalyst Development
Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. Di-tert-butylmethylchlorosilane is used in the development of catalysts that facilitate various chemical transformations, enhancing efficiency and selectivity .
MRI Contrast Agents and Sensors
Due to its ability to form dendrimers with specific functional groups, di-tert-butylmethylchlorosilane is used in the creation of magnetic resonance imaging (MRI) contrast agents and sensors for small molecules. These applications take advantage of the compound’s capacity to interact with other substances at a molecular level .
Propriétés
IUPAC Name |
ditert-butyl-chloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIGMXVAUVFHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072185 | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, chlorobis(1,1-dimethylethyl)methyl- | |
CAS RN |
70892-81-8 | |
| Record name | Chlorobis(1,1-dimethylethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70892-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



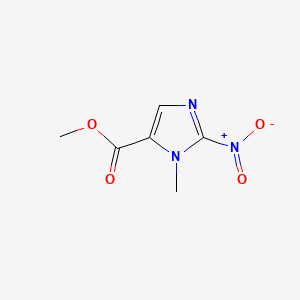
![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
